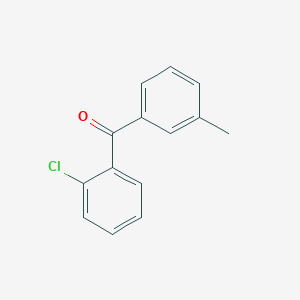

2-Chloro-3'-methylbenzophenone

描述

Significance and Research Context of Substituted Benzophenones

The strategic placement of various substituents on the phenyl rings of the benzophenone (B1666685) backbone profoundly influences the molecule's electronic, steric, and photophysical properties. acs.orgrsc.org This ability to fine-tune molecular characteristics has positioned substituted benzophenones as key players in numerous research and development endeavors.

In the realm of medicinal chemistry , benzophenone derivatives have emerged as a prominent structural motif in the design of novel therapeutic agents. nih.govresearchgate.net The literature reveals their potential across a spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govacs.org The specific nature and position of substituents can dictate the molecule's interaction with biological targets such as enzymes and receptors. nih.gov

From a materials science perspective, substituted benzophenones are integral to the development of advanced materials. They are frequently employed as photoinitiators in polymerization processes and as UV absorbers to protect materials from photodegradation. researchgate.netnih.gov The photophysical behavior of these compounds, including their ability to absorb and dissipate UV radiation, is a direct consequence of their substitution patterns. nih.govmedicaljournals.se

Furthermore, in organic synthesis , substituted benzophenones serve as versatile intermediates and building blocks for the construction of more complex molecular architectures. thieme-connect.com The carbonyl group and the aromatic rings offer multiple reaction sites for further chemical transformations.

Overview of 2-Chloro-3'-methylbenzophenone within Benzophenone Chemistry

Within the extensive family of benzophenone derivatives, this compound stands as a compound of specific interest. Its structure features a chlorine atom at the 2-position of one phenyl ring and a methyl group at the 3'-position of the second ring. bldpharm.comguidechem.com This particular arrangement of substituents imparts a unique combination of steric and electronic properties that distinguish it from other benzophenone analogues.

The presence of the chloro and methyl groups influences the molecule's reactivity and potential applications. For instance, the chlorine atom, being an electron-withdrawing group, can affect the electrophilicity of the carbonyl carbon and the reactivity of the aromatic ring to which it is attached. acs.org Conversely, the methyl group, an electron-donating group, can modulate the electronic properties of the other phenyl ring.

| Property | Value | Source |

| IUPAC Name | (2-Chlorophenyl)(3-methylphenyl)methanone | guidechem.com |

| CAS Number | 131822-46-3 | bldpharm.comguidechem.combldpharm.comchemicalbook.com |

| Molecular Formula | C14H11ClO | bldpharm.combldpharm.comchemicalbook.com |

| Molecular Weight | 230.69 g/mol | bldpharm.combldpharm.comchemicalbook.com |

The synthesis of this compound, like many other substituted benzophenones, can be achieved through established synthetic methodologies. The most common route is the Friedel-Crafts acylation , a robust and widely used reaction for the preparation of aromatic ketones. oregonstate.eduiitk.ac.in This method typically involves the reaction of 2-chlorobenzoyl chloride with toluene (B28343) in the presence of a Lewis acid catalyst, such as aluminum chloride. oregonstate.eduiitk.ac.in

Alternative synthetic strategies, such as the Suzuki-Miyaura cross-coupling reaction , have also been developed for the synthesis of diaryl ketones, offering a versatile approach to constructing the benzophenone core. thieme-connect.comedu.krdmdpi.com These palladium-catalyzed reactions provide a powerful tool for creating carbon-carbon bonds between aryl halides and arylboronic acids. thieme-connect.comedu.krd More recent advancements have even explored carbonylative coupling reactions to introduce the ketone functionality directly. rsc.orgacs.org

The research interest in this compound and its analogues lies in their potential as intermediates in the synthesis of more complex and functionally diverse molecules. The specific substitution pattern provides a scaffold that can be further elaborated to explore new chemical space in drug discovery and materials science. For example, the presence of the halogen atom offers a handle for further cross-coupling reactions, allowing for the introduction of additional functional groups.

The study of its photophysical properties, though not as extensively documented as some other benzophenones, is also an area of potential interest. The interplay between the chloro and methyl substituents could lead to unique absorption and emission characteristics, which are crucial for applications in photochemistry and materials science. acs.orgnih.govsemanticscholar.org

Structure

3D Structure

属性

IUPAC Name |

(2-chlorophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKPBRMVTWKHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604918 | |

| Record name | (2-Chlorophenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131822-46-3 | |

| Record name | (2-Chlorophenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Chloro 3 Methylbenzophenone

Classic Synthetic Approaches

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct route to aryl ketones. masterorganicchemistry.comorganic-chemistry.org This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. rsc.org For the synthesis of 2-Chloro-3'-methylbenzophenone, two primary pathways can be envisioned: the acylation of toluene (B28343) with 2-chlorobenzoyl chloride or the acylation of chlorobenzene with 3-methylbenzoyl chloride.

The efficacy of the Friedel-Crafts acylation heavily relies on the choice of catalyst and reaction conditions. Traditional methods employ stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comvedantu.com These catalysts activate the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the aromatic ring. vedantu.com

Modern advancements have introduced a variety of catalytic systems aimed at improving yields, reducing catalyst loading, and enhancing environmental compatibility. These include:

Metal Triflates: Lanthanide and hafnium triflates have been shown to be effective catalysts that can be recovered and reused. chemistryjournals.net

Ionic Liquids: Certain ionic liquids, such as those based on 1-butyl-3-methylimidazolium (Bmim), can act as both a solvent and a catalyst, facilitating easier product separation and catalyst recycling. researchgate.net

Solid Acid Catalysts: Heterogeneous catalysts like zinc oxide (ZnO) offer advantages in terms of operational simplicity and catalyst recovery. organic-chemistry.org

Reaction conditions are typically optimized based on the reactivity of the aromatic substrate and the chosen catalyst. Solvents are often halogenated hydrocarbons, and temperatures can range from 0°C to elevated temperatures depending on the system's reactivity. google.comscribd.com

Table 1: Comparison of Catalyst Systems in Friedel-Crafts Acylation Illustrative data based on general benzophenone (B1666685) synthesis.

| Catalyst System | Typical Loading | Reaction Conditions | Advantages | Disadvantages |

| AlCl₃ | Stoichiometric | 0-60°C, Halogenated solvent | High reactivity, Low cost | Large amount of waste, Moisture sensitive |

| FeCl₃ | Stoichiometric | 25-100°C, Nitrobenzene | Less reactive than AlCl₃ | Corrosive, Generates waste |

| Lanthanide Triflates | Catalytic (0.1-0.2 eq.) | 50-100°C, Various solvents | Recoverable, Reusable | Higher cost |

| Ionic Liquids (e.g., BmimCl–FeCl₃) | Solvent/Catalyst | 80-120°C | Dual function, Recyclable | Potential for catalyst leaching |

| Zinc Oxide (ZnO) | Heterogeneous | Solvent-free, Microwave | Environmentally friendly, Easy separation | May require harsher conditions |

A significant challenge in the Friedel-Crafts synthesis of this compound is controlling regioselectivity. The directing effects of the substituents on the aromatic rings dictate the position of acylation, often leading to a mixture of isomers.

Route A: Acylation of Toluene with 2-chlorobenzoyl chloride: The methyl group on toluene is an activating, ortho, para-directing group. brainly.comlibretexts.org Therefore, this reaction is expected to yield primarily 2-chloro-2'-methylbenzophenone and 2-chloro-4'-methylbenzophenone. The desired meta-isomer, this compound, would likely be formed as a minor product. Steric hindrance between the ortho-chloro substituent on the acyl chloride and the methyl group on toluene can further influence the product distribution, often favoring the less hindered para-position. chemguide.co.uk

Route B: Acylation of Chlorobenzene with 3-methylbenzoyl chloride: The chlorine atom on chlorobenzene is a deactivating, yet ortho, para-directing group. chemistryjournals.net This route would produce a mixture of 2'-chloro-3-methylbenzophenone and 4'-chloro-3-methylbenzophenone, neither of which is the target molecule.

Due to these regioselectivity issues, Friedel-Crafts acylation is often a suboptimal method for producing asymmetrically substituted benzophenones with a specific meta-substitution pattern, as the separation of the resulting isomers can be difficult and costly.

Table 2: Predicted Isomer Distribution for Friedel-Crafts Acylation of Toluene with 2-Chlorobenzoyl Chloride Illustrative data based on established directing effects.

| Isomer Product | Position of Acylation | Predicted Distribution (%) | Rationale |

| 2-Chloro-4'-methylbenzophenone | para | 60-70% | Electronically favored and sterically accessible. |

| 2-Chloro-2'-methylbenzophenone | ortho | 25-35% | Electronically favored but sterically hindered. |

| This compound | meta | <5% | Electronically disfavored. |

To overcome the regioselectivity limitations of the Friedel-Crafts reaction, organometallic routes offer more precise and controlled methods for forming the carbon-carbon bond of the benzophenone core.

The Grignard reaction is a powerful tool for C-C bond formation. byjus.com For the synthesis of this compound, a highly regioselective approach involves the reaction of a Grignard reagent with a suitable electrophile. A plausible route is the reaction of m-tolylmagnesium halide (prepared from 3-bromotoluene and magnesium metal) with 2-chlorobenzoyl chloride.

This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to stabilize the Grignard reagent. leah4sci.comgoogle.com The strong nucleophilic character of the Grignard reagent allows it to efficiently attack the electrophilic carbonyl carbon of the acyl chloride, leading directly to the desired ketone with high regioselectivity. byjus.com This method avoids the formation of unwanted positional isomers, making it a superior alternative to the Friedel-Crafts acylation for this specific target molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, represent a versatile and powerful methodology for the synthesis of biaryl ketones. researchgate.net These reactions have become indispensable in pharmaceutical and industrial synthesis due to their high functional group tolerance and excellent yields. rsc.org

A potential cross-coupling strategy for this compound could involve a Suzuki coupling between 2-chlorophenylboronic acid and 3-methylbenzoyl chloride or a Stille coupling using an organotin reagent. The general catalytic cycle involves the oxidative addition of a palladium(0) complex to the aryl halide (or related electrophile), followed by transmetalation with the organometallic nucleophile and subsequent reductive elimination to yield the product and regenerate the catalyst. rsc.org

The success of these reactions hinges on the careful selection of the palladium source, ligand, and base. Common systems often utilize a palladium(II) precatalyst like palladium acetate (Pd(OAc)₂) in combination with a phosphine ligand, such as XantPhos or SPhos, which stabilizes the active palladium species. rsc.orgnih.gov

Table 3: Illustrative Palladium Catalyst Systems for Acylative Cross-Coupling Based on catalyst systems used for similar C-C bond formations.

| Palladium Source | Ligand | Base | Solvent | Typical Yield (%) |

| Pd(OAc)₂ | XantPhos | K₂CO₃ | Toluene | >85% |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | >90% |

| PdCl₂(dppf) | (none) | Cs₂CO₃ | THF | >80% |

Organometallic Routes to Benzophenone Frameworks

Emerging Synthetic Strategies

While traditional methods like the Friedel-Crafts acylation remain central to the synthesis of benzophenone derivatives, ongoing research focuses on developing more efficient, selective, and environmentally benign methodologies. These emerging strategies aim to overcome some of the limitations of classical approaches, such as the use of stoichiometric amounts of corrosive catalysts and the generation of hazardous waste.

Photo-Fries Rearrangement for Substituted Benzophenones

The Photo-Fries rearrangement is a photochemical reaction that converts a phenolic ester into a mixture of ortho- and para-hydroxyaryl ketones. wikipedia.orgsigmaaldrich.com This reaction proceeds via a radical mechanism initiated by the absorption of UV light. wikipedia.org While the classical Fries rearrangement requires a Lewis acid catalyst, the photochemical variant can be performed under neutral conditions, which can be advantageous for substrates with acid-sensitive functional groups. sigmaaldrich.com

The general mechanism of the Photo-Fries rearrangement involves the homolytic cleavage of the ester's carbon-oxygen bond upon photoexcitation, generating an acyl radical and a phenoxy radical within a solvent cage. unipv.it These radicals can then recombine in an ortho or para position to the hydroxyl group, leading to the formation of the corresponding hydroxyaryl ketones. unipv.it

The yields of the Photo-Fries rearrangement can be variable and are often lower than those of the thermal Fries rearrangement, which has limited its application in commercial production. wikipedia.org However, research into performing the reaction in constrained media, such as micelles, has shown promise in improving the selectivity and yields of the desired products. unipv.itacs.org For example, the irradiation of p-substituted aryl benzoates in micellar media has demonstrated a notable selectivity in favor of the 2-hydroxybenzophenone (B104022) derivatives. acs.org

Esterification Reactions for Benzophenone Derivative Synthesis

Esterification reactions are fundamental in organic synthesis and can be a key step in the preparation of precursors for benzophenone derivatives. In the context of synthesizing compounds like this compound, esterification can be employed to create an ester intermediate that is then converted to the final ketone product.

One potential, albeit indirect, route could involve the esterification of 2-chlorobenzoic acid or 3-methylbenzoic acid, followed by a reaction such as a Grignard addition with the appropriate aryl magnesium halide. However, a more direct linkage of esterification to benzophenone synthesis is as a precursor step for the Fries rearrangement. nih.gov For example, a phenol can be acylated with a substituted benzoyl chloride to form a phenolic ester, which is then rearranged to a hydroxybenzophenone. As with the Photo-Fries rearrangement, this would necessitate a subsequent dehydroxylation step to arrive at this compound.

More directly, benzophenone esters themselves are a class of compounds synthesized via the esterification of a hydroxybenzophenone with a benzoyl chloride or sulfonyl chloride. nih.gov While this produces a different class of compounds, it highlights the utility of esterification in the broader field of benzophenone chemistry.

A less common approach involves decarboxylative esterification, where a carboxylic acid is converted to an ester with the loss of carbon dioxide. organic-chemistry.org While not a direct route to benzophenones, this method could be part of a larger synthetic scheme to produce a key intermediate.

Industrial Scale-Up and Process Development Considerations

The industrial-scale production of this compound would most likely rely on the well-established Friedel-Crafts acylation due to its efficiency and the relatively low cost of starting materials. nih.gov The reaction would involve the acylation of toluene with 2-chlorobenzoyl chloride or the acylation of chlorobenzene with 3-methylbenzoyl chloride, in the presence of a Lewis acid catalyst.

Key considerations for the industrial scale-up of this process include:

Catalyst Selection and Stoichiometry : Aluminum chloride (AlCl₃) is a common and effective catalyst for Friedel-Crafts acylation. google.com However, it is typically required in stoichiometric amounts because it complexes with the product ketone. organic-chemistry.org This leads to a large amount of acidic waste during workup. On an industrial scale, minimizing waste is crucial. Therefore, the use of more catalytic Lewis acids, such as iron(III) chloride (FeCl₃), or the development of processes that use sub-stoichiometric amounts of AlCl₃ would be advantageous. researchgate.net The use of solid acid catalysts, like zeolites, is an area of active research for creating more environmentally friendly "green" chemical processes, as they can be recovered and reused. researchgate.net

Solvent Choice : The choice of solvent can significantly impact the reaction rate, selectivity, and ease of product isolation. Common solvents for Friedel-Crafts reactions include chlorinated hydrocarbons like dichloromethane and 1,2-dichloroethane. However, due to their environmental and health concerns, alternative solvents are being explored. Ionic liquids have emerged as a promising alternative, acting as both the solvent and catalyst, and can often be recycled. researchgate.netbeilstein-journals.org

Reaction Conditions : Temperature control is critical in Friedel-Crafts acylations. The reactions are often exothermic, and poor temperature management can lead to the formation of byproducts. youtube.com The order of addition of reactants is also important. Typically, the acyl chloride and Lewis acid are mixed first to form the acylium ion complex before the aromatic substrate is added. scribd.com

Byproduct Management : The Friedel-Crafts acylation of toluene can lead to a mixture of ortho, meta, and para isomers. While the methyl group is an ortho-para director, the substitution pattern of the final product will depend on the reaction conditions. For the synthesis of this compound, the desired product is the meta-substituted isomer with respect to the methyl group. Achieving high selectivity for the desired isomer is a key challenge. Additionally, the reaction produces hydrogen chloride (HCl) as a byproduct, which must be scrubbed and neutralized. youtube.com

An overview of potential catalysts and their implications for industrial scale-up is presented in the table below.

| Catalyst | Typical Stoichiometry | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | >1 equivalent | High reactivity, readily available | Large amount of acidic waste, corrosive |

| Iron(III) Chloride (FeCl₃) | Catalytic to stoichiometric | Less expensive than AlCl₃, can be used in catalytic amounts | Generally lower reactivity than AlCl₃ |

| Zeolites (e.g., H-Y) | Catalytic | Reusable, environmentally friendly, shape-selective | Can be deactivated, may require higher temperatures |

| Ionic Liquids | Solvent and catalyst | Recyclable, tunable properties, low vapor pressure | Higher cost, potential for product separation challenges |

The development of a robust and economical industrial process for this compound would require careful optimization of these parameters to maximize yield and purity while minimizing cost and environmental impact.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the characteristic functional groups and bond vibrations within the 2-Chloro-3'-methylbenzophenone molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups based on their absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. msu.edu The FT-IR spectrum of this compound exhibits several characteristic absorption bands that confirm its molecular structure.

Key vibrational modes observed in the FT-IR spectrum include:

Aromatic C-H Stretching: Aromatic compounds typically show C-H stretching vibrations in the region of 3100-3000 cm⁻¹. vscht.cz For this compound, these bands confirm the presence of the two phenyl rings.

Aliphatic C-H Stretching: The methyl group (-CH₃) on the benzoyl ring gives rise to characteristic stretching vibrations. These are typically observed in the 3000-2850 cm⁻¹ range. libretexts.org

Carbonyl (C=O) Stretching: A strong absorption band, characteristic of the ketone functional group, is a prominent feature in the spectrum. For benzophenone (B1666685) and its derivatives, this C=O stretching vibration typically appears in the range of 1680-1660 cm⁻¹. researchgate.net The exact position can be influenced by the electronic effects of the substituents on the phenyl rings.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically result in several bands in the 1600-1400 cm⁻¹ region. vscht.cz

C-Cl Stretching: The carbon-chlorine bond gives a characteristic stretching absorption, which is generally found in the 800-600 cm⁻¹ range. researchgate.net

Fingerprint Region: The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions from various bending and stretching vibrations. This region is unique to the molecule and useful for confirming its identity by comparison with reference spectra. msu.edu

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch (Methyl) | 3000-2850 | Medium |

| Carbonyl (C=O) Stretch | 1680-1660 | Strong |

| Aromatic C=C Stretch | 1600-1400 | Medium to Weak |

| C-Cl Stretch | 800-600 | Medium to Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy Applications

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light from a laser source. researchgate.net While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the following features are prominent:

The symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum, can be more intense in the Raman spectrum.

The C=O stretching vibration is also observable, though typically with a different intensity profile compared to the IR spectrum.

The C-Cl stretching vibration can also be identified in the Raman spectrum. researchgate.net

The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H-NMR) Techniques

¹H-NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

For this compound, the ¹H-NMR spectrum would be expected to show:

Aromatic Protons: The protons on the two substituted phenyl rings will appear in the downfield region, typically between 7.0 and 8.0 ppm. netlify.app The substitution pattern on each ring will lead to a complex splitting pattern due to spin-spin coupling between adjacent protons. The protons on the chloro-substituted ring and the methyl-substituted ring will have distinct chemical shifts and coupling patterns.

Methyl Protons: A singlet peak corresponding to the three protons of the methyl group (-CH₃) would be expected in the upfield region, likely around 2.4 ppm. chemistrysteps.com This signal is a singlet because there are no adjacent protons to couple with.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.0 | Multiplet |

| Methyl Protons (-CH₃) | ~2.4 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Techniques

¹³C-NMR spectroscopy provides information about the different carbon environments in a molecule. libretexts.org In a proton-decoupled ¹³C-NMR spectrum of this compound, each unique carbon atom will give rise to a single peak.

The expected signals in the ¹³C-NMR spectrum are:

Carbonyl Carbon: The carbon of the ketone group (C=O) is highly deshielded and will appear far downfield, typically in the range of 190-200 ppm. libretexts.org

Aromatic Carbons: The twelve carbons of the two phenyl rings will appear in the aromatic region, generally between 120 and 140 ppm. libretexts.org The carbons directly attached to the chlorine atom, the carbonyl group, and the methyl group will have distinct chemical shifts due to the electronic effects of these substituents.

Methyl Carbon: The carbon of the methyl group will appear in the upfield region of the spectrum, typically around 20-30 ppm. libretexts.org

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 190 - 200 |

| Aromatic Carbons | 120 - 140 |

| Methyl Carbon (-CH₃) | 20 - 30 |

Two-Dimensional NMR Experiments for Complex Structure Assignment

For complex molecules like this compound, one-dimensional NMR spectra can sometimes be difficult to interpret fully due to overlapping signals in the aromatic region. Two-dimensional (2D) NMR experiments are employed to resolve these ambiguities and provide definitive structural assignments. libretexts.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is invaluable for tracing the connectivity of protons within each of the aromatic rings and confirming the substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com It allows for the unambiguous assignment of each protonated carbon in the ¹³C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. emerypharma.com It is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule, such as connecting the phenyl rings to the carbonyl group.

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby providing a definitive structural elucidation of this compound.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₁₄H₁₁ClO), the molecular weight is 230.69 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion [M]⁺ is observed. Due to the natural abundance of chlorine isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the mass spectrum exhibits a characteristic isotopic pattern. coconote.appchemguide.co.uk A peak corresponding to the molecular ion with the ³⁵Cl isotope ([M]⁺) appears at m/z 230, while a smaller peak for the molecule with the ³⁷Cl isotope ([M+2]⁺) appears at m/z 232. The intensity ratio of the M to M+2 peak is approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. libretexts.orgucalgary.ca

The fragmentation of the molecular ion provides significant structural information. The cleavage of the bonds adjacent to the carbonyl group is a primary fragmentation pathway for benzophenones. chemguide.co.uklibretexts.org This leads to the formation of several key fragment ions. The expected major fragmentation pathways and the resulting ions are detailed below:

Formation of Acylium Ions: Cleavage of the C-C bond between the carbonyl group and one of the phenyl rings results in the formation of stable acylium cations.

Loss of the 3-methylphenyl radical (•C₆H₄CH₃) leads to the 2-chlorobenzoyl cation at m/z 139 (for ³⁵Cl) and 141 (for ³⁷Cl), also in a 3:1 ratio.

Loss of the 2-chlorophenyl radical (•C₆H₄Cl) yields the 3-methylbenzoyl cation at m/z 119.

Formation of Aryl Cations: Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ions leads to the formation of aryl cations.

The 2-chlorobenzoyl cation (m/z 139/141) can lose CO to form the 2-chlorophenyl cation at m/z 111 (for ³⁵Cl) and 113 (for ³⁷Cl).

The 3-methylbenzoyl cation (m/z 119) can lose CO to form the 3-methylphenyl (tolyl) cation at m/z 91.

Formation of Benzoyl and Phenyl Cations: Fragmentation can also lead to unsubstituted benzoyl (m/z 105) and phenyl (m/z 77) cations, which are common fragments in the mass spectra of benzophenone derivatives. nih.govnist.gov

| m/z (Mass/Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 230/232 | [C₁₄H₁₁³⁵ClO]⁺ / [C₁₄H₁₁³⁷ClO]⁺ | Molecular Ion [M]⁺ / [M+2]⁺ |

| 139/141 | [C₇H₄³⁵ClO]⁺ / [C₇H₄³⁷ClO]⁺ | [M]⁺ - •C₇H₇ |

| 119 | [C₈H₇O]⁺ | [M]⁺ - •C₆H₄Cl |

| 111/113 | [C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺ | [C₇H₄ClO]⁺ - CO |

| 91 | [C₇H₇]⁺ | [C₈H₇O]⁺ - CO |

| 77 | [C₆H₅]⁺ | [C₇H₅O]⁺ - CO |

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of benzophenone and its derivatives is characterized by two main absorption bands corresponding to π → π* and n → π* transitions. scialert.netbrainly.com

π → π Transition:* This is a high-energy, high-intensity transition associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group. For unsubstituted benzophenone, this band appears as a strong absorption around 250 nm. mdpi.com

n → π Transition:* This is a lower-energy, lower-intensity (formally forbidden) transition involving the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. This band appears as a weak absorption in the near-UV region, typically between 330-350 nm for benzophenone. mdpi.commissouri.edu

For this compound, the presence of the chloro (an auxochrome with -I and +R effects) and methyl (an auxochrome with +I effect) groups is expected to cause a slight bathochromic (red) shift in these transitions compared to the parent benzophenone molecule. nih.gov

The cut-off wavelength (λ_cutoff) is the wavelength at which the absorbance of a compound begins to increase significantly, marking the onset of strong electronic absorption. This is typically associated with the lowest energy π → π* transition. Based on data for similar substituted benzophenones, the cut-off wavelength for this compound can be estimated to be in the range of 380-400 nm.

The optical band gap (E_g) represents the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). It can be estimated from the cut-off wavelength using the Planck-Einstein relation: researchgate.netinstanano.com

E_g = hc/λ_cutoff

Where:

h is Planck's constant (6.626 x 10⁻³⁴ J·s)

c is the speed of light (3.0 x 10⁸ m/s)

λ_cutoff is the cut-off wavelength in meters

A more precise determination involves a Tauc plot, which plots (αhν)² versus photon energy (hν) for direct band gap materials, where α is the absorption coefficient. acs.orgyoutube.com The band gap is determined by extrapolating the linear portion of the curve to the energy axis.

| Parameter | Estimated Value | Methodology |

|---|---|---|

| Cut-off Wavelength (λ_cutoff) | ~390 nm | Onset of the π → π* absorption band in the UV-Vis spectrum. |

| Optical Band Gap (E_g) | ~3.18 eV | Calculated using E_g (eV) = 1240 / λ_cutoff (nm). |

The polarity of the solvent can significantly influence the energy of electronic transitions, leading to shifts in the absorption maxima (λ_max). This phenomenon, known as solvatochromism, is particularly useful for distinguishing between n → π* and π → π* transitions. nih.govaip.org

n → π Transition (Hypsochromic Shift):* In polar, protic solvents (like ethanol), the non-bonding electrons on the carbonyl oxygen are stabilized by hydrogen bonding with solvent molecules. This increases the energy gap between the n and π* orbitals, requiring higher energy (shorter wavelength) for the transition. This results in a hypsochromic, or blue, shift. missouri.edu

π → π Transition (Bathochromic Shift):* The π* antibonding orbital is generally more polar than the π bonding orbital. Polar solvents will stabilize both orbitals, but they stabilize the excited π* state to a greater extent. This reduces the energy gap for the transition, resulting in a bathochromic, or red, shift (absorption at a longer wavelength). scialert.net

| Transition Type | Non-Polar Solvent (e.g., Hexane) | Polar Solvent (e.g., Ethanol) | Observed Shift |

|---|---|---|---|

| π → π | ~255 nm | ~260 nm | Bathochromic (Red) |

| n → π | ~345 nm | ~335 nm | Hypsochromic (Blue) |

Photoluminescence Spectroscopy for Luminescent Properties Assessment

Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed photons. Benzophenone and its derivatives are well-known for their distinct photophysical behavior. Upon absorption of UV light and excitation to a singlet excited state (S₁), they undergo extremely rapid and efficient intersystem crossing (ISC) to the lower-energy triplet excited state (T₁).

Because the rate of ISC is much faster than the rate of fluorescence, fluorescence from the S₁ state is typically negligible or non-existent for benzophenones in solution. bgsu.edu Instead, the molecule populates the triplet state, from which it can relax to the ground state (S₀) via phosphorescence. This emission is a spin-forbidden process, resulting in a much longer lifetime (microseconds to seconds) compared to fluorescence (nanoseconds). Phosphorescence is usually only observed in rigid media or at low temperatures, where non-radiative decay pathways are minimized.

Therefore, this compound is expected to be non-fluorescent but to exhibit phosphorescence from its T₁ state, likely with an emission maximum in the blue-green region of the spectrum, characteristic of benzophenone-type chromophores. The chloro and methyl substituents may subtly influence the energy of the triplet state and the phosphorescence lifetime.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comlibretexts.org While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), analysis of closely related substituted benzophenones provides insight into the expected structural parameters. acs.orgnih.goviucr.org

A single-crystal X-ray diffraction analysis of this compound would yield precise information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. A key structural feature of benzophenones is the dihedral angle (or twist angle) between the two phenyl rings, which arises from steric hindrance between the ortho-hydrogens. iucr.orgresearchgate.net For unsubstituted benzophenone, this angle is around 54-65 degrees, depending on the crystal form. The presence of a chlorine atom at the 2-position would likely increase this twist angle due to its larger van der Waals radius, leading to a more non-planar conformation.

The analysis would also reveal the crystal system, space group, and unit cell dimensions, which define the packing of the molecules in the crystal lattice. Data from analogous structures are presented below to illustrate the type of information obtained.

| Crystallographic Parameter | Example: 4-Chloro-4'-hydroxybenzophenone iucr.org | Example: 2-Amino-2',5-dichlorobenzophenone iucr.org | Expected for this compound |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |

| Space Group | P2₁/c | P2₁/n | To be determined |

| a (Å) | 14.075 | 7.915 | To be determined |

| b (Å) | 5.972 | 10.749 | To be determined |

| c (Å) | 13.064 | 14.155 | To be determined |

| β (°) | 102.77 | 94.71 | To be determined |

| Ring Dihedral Angle (°) | 64.66 | 83.72 | Expected to be > 60° |

Crystal Packing Analysis

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that the specific crystal structure of this compound has not been publicly reported. The detailed experimental data required for a thorough analysis of its crystal packing, including intermolecular and intramolecular hydrogen bonding networks, π-π stacking interactions, and C-H···O and C-H···π interactions, is therefore not available.

While general principles of crystal engineering and the known structures of related substituted benzophenones can offer hypothetical insights, a scientifically accurate and detailed discussion as mandated by the requested outline cannot be provided for this compound itself. The subsequent sections are therefore omitted due to the absence of the necessary foundational crystallographic data.

Intermolecular and Intramolecular Hydrogen Bonding Networks

Data not available.

π-π Stacking Interactions

Data not available.

C-H···O and C-H···π Interactions

Data not available.

Reaction Mechanisms and Kinetics of 2 Chloro 3 Methylbenzophenone

Photochemical Reactivity and Photophysical Parameters

The photochemical behavior of benzophenones is largely dictated by the nature of their lowest excited triplet states. Upon absorption of ultraviolet radiation, these compounds undergo electronic transitions to excited singlet states, followed by efficient intersystem crossing to the triplet state. The reactivity of the triplet state is highly dependent on its electronic configuration, which can be of n-π* or π-π* character.

Photoreduction Pathways to Benzopinacol (B1666686) Derivatives

A hallmark reaction of benzophenone (B1666685) and its derivatives with a lowest triplet state of n-π* character is photoreduction in the presence of a hydrogen donor, leading to the formation of benzopinacol. The generally accepted mechanism for the photoreduction of benzophenone in a hydrogen-donating solvent like isopropanol (B130326) proceeds through the following steps:

Photoexcitation and Intersystem Crossing: The benzophenone molecule absorbs a photon, promoting it to an excited singlet state (S₁), which then rapidly and efficiently undergoes intersystem crossing to the lowest triplet state (T₁).

Hydrogen Abstraction: The triplet-state benzophenone, which has a diradical character, abstracts a hydrogen atom from the solvent to form a ketyl radical.

Dimerization: Two ketyl radicals then dimerize to form the benzopinacol product.

For 2-Chloro-3'-methylbenzophenone, a similar pathway is expected, yielding a substituted benzopinacol. The presence of the chloro and methyl substituents can influence the rate and efficiency of this reaction.

Quantum Efficiency Determination of Photoreduction

The quantum yield (Φ) of photoreduction is a measure of the efficiency of this process. It is defined as the number of molecules of product formed per photon absorbed. For benzophenone itself in isopropanol, the quantum yield of photoreduction is close to unity, indicating a very efficient process.

Table 1: Illustrative Quantum Yields of Photoreduction for Substituted Benzophenones in Isopropanol

| Compound | Substituent | Quantum Yield (Φ) |

| Benzophenone | None | ~1.0 |

| 4-Methylbenzophenone (B132839) | 4-CH₃ | ~1.0 |

| 4-Chlorobenzophenone | 4-Cl | ~0.16 |

| 4-Methoxybenzophenone | 4-OCH₃ | ~0.0 |

Note: This table presents data for related compounds to illustrate substituent effects and is not specific to this compound.

Triplet State (T₁) Characterization and n-π* Transition Modulation

The lowest excited triplet state (T₁) of benzophenone is typically of n-π* character. This state involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The n-π* triplet state is highly reactive in hydrogen abstraction reactions.

Substituents on the phenyl rings can modulate the relative energies of the n-π* and π-π* triplet states. Electron-donating groups tend to raise the energy of the n-π* state and lower the energy of the π-π* state, while electron-withdrawing groups have the opposite effect. A switch in the lowest triplet state from n-π* to the less reactive π-π* character can dramatically decrease the photoreduction efficiency.

Ultrafast absorption spectroscopy has been used to study the intersystem crossing from the S₁(n,π) to the T₁(n,π) state in benzophenone, revealing a complex process that may involve intermediate states. acs.orgnih.gov

Influence of Substituents on Excited State Dynamics

The chloro and methyl substituents in this compound are expected to influence the excited state dynamics in several ways:

Heavy Atom Effect: The chlorine atom can enhance the rate of intersystem crossing (S₁ → T₁) due to the heavy atom effect, which promotes spin-orbit coupling.

Electronic Effects: As mentioned, the electronic nature of the substituents can alter the energy levels of the n-π* and π-π* states, potentially changing the character of the lowest triplet state and thus its reactivity.

Steric Effects: The position of the substituents can influence the conformation of the molecule, which in turn can affect the photophysical properties.

Studies on various substituted benzophenones have shown that the nature and position of the substituent can significantly impact the triplet state lifetime and reactivity. scialert.net

Halogenation Reactions and Transformation Pathways

The presence of aromatic rings in this compound makes it susceptible to electrophilic halogenation reactions, such as chlorination, in aqueous environments. This is particularly relevant in the context of water treatment processes where chlorine is used as a disinfectant.

Chlorination Kinetics in Aqueous Environments

The kinetics of chlorination of aromatic compounds in water are often complex and pH-dependent. The reacting chlorine species can be molecular chlorine (Cl₂), hypochlorous acid (HOCl), or the hypochlorite (B82951) ion (OCl⁻), with their relative concentrations determined by the pH of the solution.

While specific kinetic data for the chlorination of this compound are not available, studies on other benzophenone derivatives, such as the UV filter oxybenzone (B1678072) (benzophenone-3), provide valuable insights. The reaction of aqueous chlorine with oxybenzone has been shown to be a second-order reaction, first-order with respect to both the benzophenone derivative and the chlorine species. nih.gov

The reaction rates are highly pH-dependent. For phenolic compounds, the deprotonated phenolate (B1203915) form is much more reactive towards chlorination than the neutral form. Although this compound does not have a phenolic hydroxyl group, the electron-rich aromatic rings are susceptible to electrophilic attack by chlorine. The rate of reaction is expected to be influenced by the pH and the specific chlorine species present.

Table 2: Apparent Second-Order Rate Constants (k_app) for the Reaction of Aqueous Chlorine with Benzophenone Derivatives at Different pH Values

| Compound | pH | k_app (M⁻¹s⁻¹) |

| Oxybenzone (Benzophenone-3) | 6 | ~10 |

| Oxybenzone (Benzophenone-3) | 8.5 | 1.25 x 10³ |

| Oxybenzone (Benzophenone-3) | 11 | ~100 |

| Dioxybenzone (B1663609) | 6 | ~5 |

| Dioxybenzone | 8 | ~2 x 10⁵ |

| Dioxybenzone | 11 | ~10⁴ |

Note: This table is based on data for oxybenzone and dioxybenzone to illustrate the pH-dependent kinetics of chlorination for substituted benzophenones. nih.govresearchgate.net The specific rates for this compound may differ.

The methyl group on one ring and the chlorine atom on the other will direct further chlorination to specific positions on the aromatic rings, leading to the formation of various chlorinated transformation products. The kinetics and pathways of these reactions are important for understanding the environmental fate of this compound.

Pseudo-First-Order Kinetics in the Presence of Oxidants

In the presence of an excess of an oxidant like chlorine or potassium permanganate (B83412), the degradation of benzophenone compounds typically exhibits pseudo-first-order kinetics. researchgate.netelsevierpure.combohrium.com This kinetic model arises when the concentration of one reactant (the oxidant) is significantly higher than the other (this compound), causing the concentration of the excess reactant to remain effectively constant throughout the reaction. Consequently, the reaction rate becomes dependent only on the concentration of the limiting reactant, in this case, this compound.

The degradation of similar compounds, such as benzophenone-3 (BP-3) and benzophenone-4 (BP-4), has been shown to follow this kinetic behavior during chlorination and oxidation with potassium permanganate. researchgate.netbohrium.comnih.gov For instance, the reaction between oxybenzone (a benzophenone derivative) and chlorine was found to follow pseudo-first-order kinetics. libretexts.org It is therefore anticipated that the degradation of this compound under similar conditions would also be effectively modeled by a pseudo-first-order rate law.

Impact of Co-existing Species (e.g., Bromide, Ammonia) on Degradation

The rate of degradation of this compound can be significantly influenced by the presence of other chemical species in the reaction medium, notably bromide and ammonia.

Bromide: The presence of bromide ions can enhance the degradation of benzophenone derivatives during chlorination. researchgate.net Chlorine can oxidize bromide to form bromine, which is a more powerful halogenating agent. This leads to an accelerated rate of electrophilic substitution on the aromatic rings of the benzophenone molecule. Studies on benzophenone-3 have demonstrated that its degradation is enhanced in the presence of bromide. researchgate.net

Formation and Identification of Halogenated By-products

A significant consequence of the reaction of this compound with halogenating agents is the formation of various halogenated by-products. These products arise from the electrophilic substitution of hydrogen atoms on the aromatic rings with halogen atoms.

During chlorination, it is expected that mono-, di-, and even tri-chlorinated derivatives of this compound can be formed. libretexts.org The positions of chlorination will be directed by the existing substituents on the aromatic rings—the chloro and methyl groups and the carbonyl bridge. For instance, the chlorination of parabens, which also contain an aromatic ring, leads to the formation of mono- and dichlorinated by-products. researchgate.net

In the presence of bromide ions, the formation of brominated and mixed bromo-chloro by-products is also highly probable. nih.gov Studies on the chlorination of oxybenzone in the presence of bromide have identified the formation of various brominated and mixed halogenated derivatives. nih.gov Therefore, the reaction of this compound under such conditions would likely yield a complex mixture of halogenated organic compounds.

Electrophilic Substitution Mechanisms in Halogenation

The halogenation of the aromatic rings of this compound proceeds via an electrophilic aromatic substitution mechanism. masterorganicchemistry.comchemguide.co.uk This reaction is characteristic of aromatic compounds and is a primary pathway for the introduction of halogen substituents. wikipedia.org

The mechanism involves the generation of a strong electrophile, typically a halonium ion (e.g., Cl⁺ or Br⁺), which is often facilitated by a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.comchemguide.co.uk The electrophile then attacks the electron-rich π system of the benzene (B151609) rings, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In the final step, a proton is abstracted from the carbocation by a weak base, restoring the aromaticity of the ring and resulting in the halogenated benzophenone. masterorganicchemistry.com

The existing chloro and methyl substituents on the benzophenone backbone will influence the position of further electrophilic attack. The chlorine atom is a deactivating but ortho-, para-directing group, while the methyl group is an activating and ortho-, para-directing group. The benzoyl group is a deactivating and meta-directing group. The interplay of these directing effects will determine the isomeric distribution of the resulting halogenated by-products.

Oxidation and Hydrolysis Processes during Transformation

Beyond halogenation, this compound can undergo oxidation and hydrolysis, leading to further transformation and degradation.

Oxidation: Strong oxidizing agents can lead to the cleavage of the benzophenone structure. Studies on the oxidation of benzophenone-3 with potassium permanganate have identified several degradation pathways, including hydroxylation of the aromatic rings, direct oxidation, and cleavage of the carbon-carbon bridge bond between the two phenyl rings. nih.gov It is plausible that this compound would undergo similar oxidative transformations. Furthermore, the methyl group on the phenyl ring is susceptible to oxidation to a carboxylic acid group under strong oxidizing conditions. The carbonyl group of the benzophenone can also be a site for chemical reactions, such as reduction to a secondary alcohol. youtube.com

Hydrolysis: While benzophenones are generally stable to hydrolysis under neutral conditions, the introduction of electron-withdrawing or -donating groups can influence the reactivity of the carbonyl group. However, significant hydrolysis of the carbon-carbon bonds of the aromatic rings or the central carbonyl group is not a primary degradation pathway under typical environmental conditions.

pH Dependency of Reaction Pathways and Product Speciation

The pH of the reaction medium is a critical factor that can significantly influence the reaction pathways and the speciation of products during the transformation of this compound.

The degradation rate of benzophenone derivatives during chlorination and other oxidation processes has been shown to be highly pH-dependent. researchgate.netmdpi.com For example, the degradation of benzophenone-3 by both chlorination and UV/chlorination reactions was found to be most effective at a pH of 8. elsevierpure.com This pH dependency is often attributed to the speciation of the oxidant and the organic substrate. For instance, the equilibrium between hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻) is pH-dependent, and these species exhibit different reactivities.

Fundamental Organic Transformations

This compound can participate in a range of fundamental organic transformations characteristic of substituted ketones and haloarenes.

Reduction of the Carbonyl Group: The ketone functional group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This would yield (2-chlorophenyl)(3-methylphenyl)methanol. youtube.com

Nucleophilic Aromatic Substitution: The chlorine atom on the phenyl ring can potentially be replaced by strong nucleophiles under specific reaction conditions, although this is generally difficult for aryl halides without activating groups in the ortho or para positions.

Electrophilic Aromatic Substitution: As previously discussed, the aromatic rings can undergo further electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts alkylation and acylation, with the position of substitution directed by the existing groups. masterorganicchemistry.comwikipedia.org

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, which would result in 2-chlorobenzoylbenzoic acid derivatives.

Reactions at the α-Carbon: While less common for benzophenones due to the absence of α-hydrogens on the carbonyl carbon, reactions involving the enolate form are not applicable.

These fundamental transformations are important in the synthesis of other organic molecules and in understanding the potential metabolic pathways of this compound.

Nucleophilic Substitution Reactions

The chlorine atom attached to the benzene ring of this compound is generally unreactive towards nucleophilic substitution under standard conditions. This is due to the high strength of the C-Cl bond in aryl halides and the repulsion between the electron-rich nucleophile and the pi-electron system of the aromatic ring. However, under forcing conditions or with appropriate catalysts, nucleophilic aromatic substitution (SNAr) can occur.

The mechanism of an SNAr reaction typically proceeds in two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, the chloride ion). The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile, thus following second-order kinetics.

The reactivity of the aryl chloride in this compound towards nucleophilic substitution is significantly influenced by the electron-withdrawing nature of the carbonyl group. This group can stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the nucleophilic attack occurs at the ortho or para positions relative to the carbonyl group. However, in this compound, the chlorine atom is at the 2-position, which is ortho to the carbonyl. This proximity allows for effective resonance stabilization of the intermediate formed upon nucleophilic attack.

Common nucleophiles used in such reactions include alkoxides, amines, and thiolates. For instance, the reaction with a strong nucleophile like sodium methoxide (B1231860) would be expected to yield 2-methoxy-3'-methylbenzophenone. The kinetics of such a reaction would be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Table 1: Illustrative Nucleophilic Aromatic Substitution of a Substituted Chlorobenzophenone

| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| Sodium Methoxide | Methanol | 100 | 2-Methoxybenzophenone | 85 |

| Piperidine | None | 150 | 2-(Piperidin-1-yl)benzophenone | 78 |

| Sodium Thiophenoxide | DMF | 120 | 2-(Phenylthio)benzophenone | 92 |

Oxidation and Reduction Chemistry of the Carbonyl Group

The carbonyl group of this compound is a primary site for oxidation and reduction reactions.

Reduction:

The carbonyl group can be readily reduced to a secondary alcohol, (2-chlorophenyl)(3-methylphenyl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The mechanism of reduction by metal hydrides involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate, typically by the solvent or during aqueous workup, to yield the alcohol.

The kinetics of these reductions are typically first order in both the benzophenone and the hydride reagent. LiAlH₄ is a much stronger reducing agent than NaBH₄ and will reduce the carbonyl group more rapidly. The choice of reducing agent can be important if other reducible functional groups are present in the molecule.

Table 2: Comparison of Reducing Agents for Benzophenone Carbonyl Reduction

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |

|---|---|---|---|---|---|

| NaBH₄ | Methanol | 25 | 1 hour | Benzhydrol | >95 |

| LiAlH₄ | Diethyl Ether | 0 to 25 | 30 minutes | Benzhydrol | >98 |

Note: This table provides general data for the reduction of benzophenone as a model for the expected reactivity of this compound.

Oxidation:

Benzophenones are generally resistant to oxidation under mild conditions. However, under harsh oxidative conditions, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. For instance, strong oxidizing agents like potassium permanganate (KMnO₄) under acidic or basic conditions can lead to the formation of benzoic acid derivatives. In the case of this compound, this would likely result in a mixture of 2-chlorobenzoic acid and 3-methylbenzoic acid. The mechanism of such oxidations is complex and can involve radical intermediates.

Carbon-Carbon Coupling Reactions

The chloro-substituted aromatic ring of this compound can participate in various palladium-catalyzed carbon-carbon bond-forming reactions, such as the Suzuki and Heck couplings. These reactions are powerful tools for the synthesis of more complex molecular architectures.

Suzuki Coupling:

The Suzuki coupling involves the reaction of the aryl halide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction would allow for the replacement of the chlorine atom in this compound with a variety of organic substituents.

The catalytic cycle of the Suzuki reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

The kinetics of the Suzuki coupling are complex and depend on the nature of the catalyst, ligands, base, and substrates.

Heck Reaction:

The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond between the 2-position of the benzophenone and one of the sp² carbons of the alkene.

The mechanism of the Heck reaction is similar to the Suzuki coupling in its initial oxidative addition step. This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the product and a palladium-hydride species. The catalyst is then regenerated by the base.

Table 3: Illustrative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 100 |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | 120 |

Fries Rearrangement Mechanisms in Benzophenone Formation

The Fries rearrangement is a key reaction for the synthesis of hydroxybenzophenones, which can be precursors to compounds like this compound. The classical Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgbyjus.comorganic-chemistry.org

To synthesize a precursor to this compound via this route, one could start with 3-methylphenyl 2-chlorobenzoate. The mechanism of the Fries rearrangement is thought to proceed through the following steps:

Complexation: The Lewis acid coordinates to the carbonyl oxygen of the ester.

Acylium Ion Formation: This coordination weakens the ester C-O bond, leading to the formation of an acylium ion and a phenoxide-Lewis acid complex.

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the aromatic ring of the phenoxide at the ortho or para position.

Workup: Aqueous workup liberates the hydroxybenzophenone product.

The regioselectivity of the Fries rearrangement (ortho vs. para acylation) is often dependent on the reaction temperature and solvent. Lower temperatures tend to favor the para product, while higher temperatures favor the ortho product. The reaction can proceed via both intramolecular and intermolecular pathways.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in determining the three-dimensional structure and electronic properties of molecules. Methodologies such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed for these purposes.

Geometry Optimization using Hartree-Fock (HF) and Density Functional Theory (DFT)

Hartree-Fock (HF) Theory: This ab initio method approximates the many-electron wavefunction as a single Slater determinant. While foundational, HF theory does not fully account for electron correlation, which can affect the accuracy of the calculated properties. For substituted benzophenones, HF methods can provide a reasonable initial geometry. scialert.net

Density Functional Theory (DFT): DFT methods have become a cornerstone of computational chemistry due to their balance of accuracy and computational cost. These methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction. Functionals like B3LYP are commonly used for optimizing the geometries of organic molecules, including benzophenone (B1666685) derivatives. niscpr.res.innih.gov DFT calculations would be expected to provide a more accurate optimized geometry for 2-Chloro-3'-methylbenzophenone compared to HF methods because they include a degree of electron correlation. niscpr.res.in The presence of the chloro and methyl substituents on the phenyl rings would influence the torsional angles between the rings and the central carbonyl group. nih.gov

Illustrative Data Table for Optimized Geometry Parameters (Hypothetical)

This table presents hypothetical, yet plausible, optimized geometry parameters for this compound based on typical values for substituted benzophenones calculated with DFT (B3LYP/6-31G(d)).

| Parameter | Value |

| C=O Bond Length | ~1.24 Å |

| C-Cl Bond Length | ~1.75 Å |

| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-CH₃ Bond Length | ~1.51 Å |

| Phenyl Ring Torsional Angle 1 | ~30° - 40° |

| Phenyl Ring Torsional Angle 2 | ~45° - 55° |

Analysis of Electronic Ground State Energy Gaps

The electronic ground state energy gap, specifically the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the phenyl ring bearing the electron-donating methyl group, while the LUMO is expected to be centered on the electron-withdrawing carbonyl group and the phenyl ring with the chloro substituent. DFT calculations are particularly effective for determining HOMO and LUMO energies. nih.gov The energy gap would be a key indicator of the molecule's electronic behavior.

Illustrative Data Table for HOMO-LUMO Energies (Hypothetical)

This table provides hypothetical HOMO, LUMO, and energy gap values for this compound, as would be calculated by DFT.

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful computational method for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra.

Prediction of UV-Vis Spectra and Solvatochromic Effects

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. For benzophenone and its derivatives, the characteristic n → π* and π → π* transitions are of particular interest. scialert.netnih.gov

The UV-Vis spectrum of this compound would be influenced by the chloro and methyl substituents. These groups can cause shifts in the absorption bands compared to unsubstituted benzophenone. TD-DFT calculations can model these shifts. nih.gov

Solvatochromic effects , the change in a substance's color or spectral properties with a change in solvent polarity, can also be investigated computationally. By performing TD-DFT calculations in the presence of a solvent model (e.g., the Polarizable Continuum Model, PCM), it is possible to predict how the absorption spectrum of this compound would change in different solvents. wikipedia.org

Illustrative Data Table for Predicted UV-Vis Absorption (Hypothetical)

This table shows hypothetical TD-DFT predicted absorption wavelengths for this compound in a nonpolar and a polar solvent.

| Solvent | Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| Hexane | n → π | ~ 340 | ~ 0.02 |

| π → π | ~ 250 | ~ 0.45 | |

| Ethanol | n → π | ~ 335 | ~ 0.02 |

| π → π | ~ 255 | ~ 0.48 |

Chemical Reactivity Descriptors and Reactivity Site Prediction

DFT-based reactivity descriptors are valuable for predicting the reactive nature of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Ionization Potential and Electron Affinity Studies

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. According to Koopman's theorem, the IP can be approximated as the negative of the HOMO energy (-EHOMO). A lower ionization potential suggests that the molecule is more easily oxidized.

Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state. It can be approximated as the negative of the LUMO energy (-ELUMO). libretexts.org A higher electron affinity indicates a greater tendency for the molecule to accept an electron and be reduced. researchgate.netmst.edu

For this compound, these parameters would quantify its tendency to participate in electron transfer reactions. The presence of the electron-withdrawing chloro group would be expected to increase the electron affinity relative to unsubstituted benzophenone.

Illustrative Data Table for Chemical Reactivity Descriptors (Hypothetical)

This table presents hypothetical reactivity descriptors for this compound derived from DFT calculations.

| Descriptor | Formula | Value (eV) |

| Ionization Potential (IP) | -EHOMO | ~ 6.5 |

| Electron Affinity (EA) | -ELUMO | ~ 1.8 |

| Electronegativity (χ) | (IP + EA) / 2 | ~ 4.15 |

| Chemical Hardness (η) | (IP - EA) / 2 | ~ 2.35 |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 3.66 |

Chemical Hardness and Chemical Potential Analysis

Chemical hardness (η) and chemical potential (μ) are fundamental quantum chemical descriptors that provide insight into the stability and reactivity of a molecule. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution, with higher values indicating greater stability. Conversely, chemical potential measures the escaping tendency of electrons from an equilibrium system.

These parameters are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While specific HOMO-LUMO energy values for this compound are not documented in the provided search results, the analysis of related benzophenone derivatives indicates that the presence of electron-withdrawing (chloro) and electron-donating (methyl) groups significantly influences these frontier orbitals. nih.gov

| Parameter | Formula | Description |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the molecule. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates the resistance of the molecule to electron cloud polarization. |

Electrophilicity Index Determination

The global electrophilicity index (ω) is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. It quantifies the electrophilic nature of a molecule and is calculated from the chemical potential and chemical hardness. A higher electrophilicity index suggests a greater capacity of the molecule to act as an electrophile.

The formula for the electrophilicity index is: ω = μ² / (2η)

For this compound, a precise value would be derived from its calculated HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often located around electronegative atoms like oxygen. Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, often found around hydrogen atoms. researchgate.net Green and yellow areas represent regions of near-zero potential. For this compound, the most negative potential (red) would be expected around the carbonyl oxygen atom, while positive potentials (blue) would be associated with the hydrogen atoms of the phenyl rings. nanobioletters.com

Vibrational Frequency Analysis and Potential Energy Distribution

Vibrational frequency analysis, commonly performed using DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. This analysis helps in the identification of characteristic functional groups and the understanding of the molecule's vibrational modes. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. researchgate.net

The Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the calculated vibrational frequencies to specific internal coordinates, offering a quantitative description of the contribution of each bond stretching, angle bending, and torsion to a given normal mode. For this compound, key vibrational modes would include the C=O stretching of the ketone group, C-Cl stretching, C-H stretching of the aromatic rings and the methyl group, and various ring deformation modes. nih.gov

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods are frequently employed to predict the NLO properties of organic molecules. The key parameters determining a molecule's NLO response are its dipole moment, polarizability, and first hyperpolarizability. researchgate.net

For this compound, the dipole moment would result from the vector sum of the bond moments of the carbonyl group, the C-Cl bond, and the C-CH₃ bond. The arrangement of these substituents on the benzophenone framework would determine the magnitude and direction of the net molecular dipole moment. doubtnut.com

| Parameter | Description |

| Dipole Moment (μ) | A measure of the asymmetry in the molecular charge distribution. |

| Polarizability (α) | The ability of the molecular electron cloud to be distorted by an electric field. |

The first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity. Molecules with large β values are promising candidates for applications such as second-harmonic generation. High β values are often associated with molecules that have a significant difference between their ground and excited state dipole moments and possess a conjugated π-electron system that facilitates intramolecular charge transfer. scihorizon.com

The presence of both an electron-withdrawing group (the chloro-substituted phenyl ring) and an electron-donating group (the methyl-substituted phenyl ring) connected through the carbonyl bridge in this compound suggests the potential for intramolecular charge transfer, a key feature for enhancing the first hyperpolarizability. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational method used to analyze the physical movements of atoms and molecules over time. The approach generates a trajectory of a molecular system by numerically solving Newton's equations of motion for a system of interacting particles, where forces between particles and their potential energies are often calculated using molecular mechanics force fields. Standard MD simulations are powerful for understanding equilibrium processes and conformational dynamics. However, they are often limited by the accessible timescale, which typically spans from femtoseconds to microseconds. This limitation makes it challenging to observe rare events, such as chemical reactions, which may occur on longer timescales and involve crossing high energy barriers.

To overcome this challenge, a variety of enhanced sampling techniques have been developed. These methods accelerate the exploration of a system's conformational space, allowing for the observation of infrequent events within computationally feasible simulation times. One such advanced technique is Gaussian Accelerated Molecular Dynamics (GaMD).

Gaussian Accelerated Molecular Dynamics (GaMD) is a robust enhanced sampling computational method that facilitates the study of complex biomolecular processes and chemical reaction pathways without the need for predefined collective variables. nih.govnih.gov The technique works by adding a harmonic boost potential to the system's potential energy surface when the system's potential energy is lower than a predefined threshold energy level (E). nih.gov This selectively smooths the potential energy landscape, effectively lowering the energy barriers between different states. chemrxiv.orgescholarship.org